2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223998-42-2
VCID: VC11856206
InChI: InChI=1S/C16H12BrFN4O3S3/c17-12-4-5-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-2-9(18)6-10/h1-7H,8H2,(H,21,23)(H2,19,20,22)
SMILES: C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br
Molecular Formula: C16H12BrFN4O3S3
Molecular Weight: 503.4 g/mol

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

CAS No.: 1223998-42-2

Cat. No.: VC11856206

Molecular Formula: C16H12BrFN4O3S3

Molecular Weight: 503.4 g/mol

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide - 1223998-42-2

Specification

CAS No. 1223998-42-2
Molecular Formula C16H12BrFN4O3S3
Molecular Weight 503.4 g/mol
IUPAC Name 2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C16H12BrFN4O3S3/c17-12-4-5-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-2-9(18)6-10/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Standard InChI Key GCHJSGWTKPPAHQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br
Canonical SMILES C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br

Introduction

Synthesis

The synthesis of this compound involves multi-step organic reactions designed to introduce its complex functional groups systematically:

  • Core Pyrimidine Formation

    • The pyrimidine scaffold is synthesized through condensation reactions involving appropriate amines and carbonyl precursors.

  • Sulfonation and Bromination

    • The thiophene ring is sulfonated and brominated to achieve the desired substitution pattern.

  • Thiol Linkage Formation

    • A thiol group is introduced to connect the pyrimidine core to the acetamide moiety.

  • Final Acetamide Functionalization

    • The fluorophenyl group is attached via amidation reactions using coupling agents like carbodiimides.

Mechanism of Action

While the exact mechanism of action is not well-documented, compounds with similar sulfonamide frameworks are known to:

  • Inhibit enzymes critical for bacterial or tumor cell survival.

  • Interfere with DNA synthesis by targeting nucleotide metabolism pathways.

Biological Applications

Potential applications of this compound are primarily in pharmaceutical research:

  • Anticancer Activity

    • Sulfonamides often exhibit cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation pathways.

  • Antimicrobial Properties

    • The presence of sulfonamide and brominated thiophene suggests activity against bacterial or fungal pathogens.

  • Enzyme Inhibition Studies

    • The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes involved in disease pathways.

Research Findings

Studies on related compounds suggest promising biological activities:

  • Compounds with similar sulfonamide-pyrimidine frameworks have shown antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Brominated thiophene derivatives have been explored for their anticancer properties due to enhanced electron density and reactivity .

Limitations and Future Directions

  • Toxicity Profiling: Detailed studies are required to assess cytotoxicity in non-target cells.

  • Pharmacokinetics: Understanding metabolic stability and bioavailability will be crucial for drug development.

  • Structural Optimization: Modifications to enhance potency while minimizing side effects should be explored.

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